molecular formula C20H28N2 B12586960 (2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine CAS No. 648909-47-1

(2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine

Katalognummer: B12586960
CAS-Nummer: 648909-47-1
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: UCJIRKFARBCSDP-BDXSIMOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-N,N’-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine is a chiral diamine compound that has garnered significant interest in the field of asymmetric synthesis. This compound is characterized by its two chiral centers and its ability to act as a chiral ligand or auxiliary in various chemical reactions. The presence of the (S)-alpha-methylbenzyl groups enhances its enantioselectivity, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-N,N’-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine typically involves the reaction of (2R,3R)-2,3-butanediamine with (S)-alpha-methylbenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high enantiomeric purity .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-N,N’-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2R,3R)-N,N’-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (2R,3R)-N,N’-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal ions to form chiral complexes, which then participate in asymmetric catalytic reactions. The molecular targets include various metal ions such as copper, palladium, and rhodium. The pathways involved include the formation of chiral intermediates that lead to enantioselective products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R,3R)-N,N’-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine is unique due to its high enantioselectivity and versatility as a chiral ligand. Its ability to form stable chiral complexes with various metal ions makes it a valuable tool in asymmetric synthesis, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

648909-47-1

Molekularformel

C20H28N2

Molekulargewicht

296.4 g/mol

IUPAC-Name

(2R,3R)-2-N,3-N-bis[(1S)-1-phenylethyl]butane-2,3-diamine

InChI

InChI=1S/C20H28N2/c1-15(21-17(3)19-11-7-5-8-12-19)16(2)22-18(4)20-13-9-6-10-14-20/h5-18,21-22H,1-4H3/t15-,16-,17+,18+/m1/s1

InChI-Schlüssel

UCJIRKFARBCSDP-BDXSIMOUSA-N

Isomerische SMILES

C[C@@H](C1=CC=CC=C1)N[C@H](C)[C@@H](C)N[C@@H](C)C2=CC=CC=C2

Kanonische SMILES

CC(C1=CC=CC=C1)NC(C)C(C)NC(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.